Methyl 4-methyl-5-oxopiperazine-2-carboxylate

Description

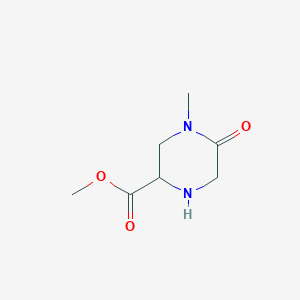

Methyl 4-methyl-5-oxopiperazine-2-carboxylate (CAS: 1822575-15-4) is a piperazine derivative with the molecular formula C₇H₁₂N₂O₃ and a molecular weight of 172.18 g/mol . The compound features a six-membered piperazine ring substituted with a methyl group at position 4, a ketone (oxo) group at position 5, and a methyl ester at position 2. It is commercially available with a purity of 95% and is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural attributes, such as the ester group and hydrogen-bonding sites (oxo and NH groups), make it a versatile intermediate for derivatization .

Properties

IUPAC Name |

methyl 4-methyl-5-oxopiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-9-4-5(7(11)12-2)8-3-6(9)10/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMFVTKYEXRSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(NCC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-5-oxopiperazine-2-carboxylate typically involves the reaction of 4-methylpiperazine with methyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-5-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted piperazine compounds .

Scientific Research Applications

Synthetic Routes

| Method | Description |

|---|---|

| Cyclization | Involves 1,2-diamine derivatives reacting with sulfonium salts. |

| Microwave-assisted synthesis | Enhances reaction efficiency and yield in industrial settings. |

| Heterogeneous catalysis | Utilizes metal ions supported on polymeric resins for improved synthesis. |

Scientific Research Applications

Methyl 4-methyl-5-oxopiperazine-2-carboxylate is utilized across various scientific domains:

Chemistry

- Building Block for Organic Synthesis : MMPC serves as a precursor for synthesizing more complex organic molecules, enabling the development of novel compounds with unique properties.

Biology

- Molecular Biology Studies : The compound is instrumental in investigating protein and nucleic acid interactions, contributing to the understanding of cellular mechanisms.

Medicine

- Drug Development : MMPC is involved in synthesizing pharmaceuticals containing piperazine moieties, which are critical for developing new therapeutic agents.

Industry

- Agrochemicals : The compound finds applications in producing agrochemical products, enhancing agricultural productivity.

The biological activity of MMPC stems from its piperazine structure, allowing it to interact with various molecular targets. This interaction can modulate enzyme and receptor activities, influencing cellular processes such as:

- Cell Growth

- Differentiation

- Apoptosis

Case Studies

Several case studies illustrate the potential of MMPC in drug development:

Case Study 1 : Neurotropic Alphaviruses

A study demonstrated that MMPC analogs effectively inhibit neurotropic alphaviruses in preclinical models, indicating potential for antiviral therapies.

Case Study 2 : Multidrug Resistance Reversal

Investigations into MMPC's role as a multidrug resistance reverser showed its ability to enhance the efficacy of existing chemotherapeutic agents by blocking efflux pumps.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-5-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares Methyl 4-methyl-5-oxopiperazine-2-carboxylate with structurally related heterocyclic esters, focusing on molecular features, physicochemical properties, and functional applications.

Structural Analogues in Piperazine Derivatives

Key Differences :

- O-Methylation retains the ester’s hydrolytic sensitivity but may shift metabolic pathways compared to the parent compound.

Heterocyclic Variants with Ester Groups

Key Differences :

- Oxazole vs. Piperazine : Oxazole’s aromaticity confers rigidity and electronic effects distinct from piperazine’s flexibility and hydrogen-bonding capacity.

- Pyrazine vs. Piperazine: Pyrazine’s aromatic ring enables π-π stacking in drug-receptor interactions, unlike the non-aromatic piperazine.

- Thioxo Group in Pyrimidines : Enhances radical scavenging (e.g., antioxidant activity in Biginelli-type compounds) compared to the oxo group in piperazine derivatives .

Substituent Effects on Physicochemical Properties

Notable Trends:

- Lipophilicity : Ester-containing compounds (e.g., this compound) are more lipid-soluble than carboxylic acid derivatives, favoring blood-brain barrier penetration .

- Hydrogen Bonding : The oxo group in piperazine derivatives facilitates hydrogen bonding, critical for crystal packing and protein interactions .

Functional and Application Differences

- Antioxidant Activity : Biginelli-type pyrimidines (e.g., compound 3c) exhibit superior radical scavenging (IC₅₀: 0.6 mg/mL) compared to this compound, which lacks reported antioxidant data .

- Pharmaceutical Potential: Piperazine derivatives are common in CNS drugs due to their ability to modulate serotonin/dopamine receptors, whereas halogenated oxazoles (e.g., dichlorophenyl-substituted) are explored for antimicrobial applications .

- Synthetic Utility : this compound’s ester and oxo groups enable facile functionalization, unlike rigid pyrazine or pyrimidine cores .

Biological Activity

Methyl 4-methyl-5-oxopiperazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 2155852-15-4, features a piperazine ring substituted with a carboxylate group and a ketone. The molecular formula is C₇H₁₃N₃O₃, and it has been characterized using various spectroscopic techniques including NMR and mass spectrometry.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, molecular docking simulations suggest that derivatives of similar structures can act as potent inhibitors of Hepatitis B Virus (HBV) replication. These compounds demonstrated significant inhibition at concentrations as low as 10 µM in vitro, indicating a promising avenue for therapeutic development against viral infections .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Specifically, it has been noted to inhibit elastase, a serine protease involved in inflammatory processes and tissue remodeling. Inhibitors of elastase are valuable in treating conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multiple steps including alkylation processes. Research has demonstrated that structural modifications can enhance biological activity. For example, variations in substituents on the piperazine ring have been shown to affect the potency of enzyme inhibition and antiviral activity .

Case Studies

- Antiviral Activity Against HBV : A study conducted on related compounds showed that modifications to the piperazine structure led to increased binding affinity to HBV proteins, suggesting a strong correlation between structure and biological efficacy .

- Elastase Inhibition : In vitro assays indicated that this compound derivatives exhibited varying degrees of elastase inhibition, with some compounds achieving IC50 values in the low micromolar range. This highlights the potential for these compounds in developing therapeutic agents for diseases characterized by excessive elastase activity .

Table 1: Biological Activity Summary

| Activity Type | Assay Type | Concentration (µM) | Result |

|---|---|---|---|

| Antiviral | HBV replication | 10 | High inhibition |

| Enzyme Inhibition | Elastase | Low micromolar | Significant inhibition |

Table 2: Structure-Activity Relationship

| Compound Variant | Substituent Change | Biological Activity |

|---|---|---|

| Base Compound | None | Reference |

| Variant A | Methyl group addition | Increased potency |

| Variant B | Hydroxyl substitution | Decreased potency |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4-methyl-5-oxopiperazine-2-carboxylate, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves condensation reactions between piperazine derivatives and activated carbonyl intermediates. For example, esterification of carboxylic acid precursors using methanol under acidic or basic catalysis is critical. Reaction temperature (e.g., 60–80°C) and solvent choice (e.g., DMF or THF) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR should confirm the ester methyl group (δ ~3.7–3.9 ppm), piperazine ring protons (δ ~3.2–3.5 ppm), and carbonyl resonances (δ ~165–175 ppm).

- IR : Key peaks include C=O (1720–1740 cm) and N-H (if present, ~3300 cm).

- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and 0.1% formic acid for purity assessment, as described in pharmacopeial methods .

Q. How can X-ray crystallography be utilized to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key steps include:

- Growing crystals via slow evaporation (e.g., in ethanol/water).

- Data collection at low temperature (100 K) to minimize thermal motion.

- Hydrogen bonding analysis using graph set notation to interpret packing motifs .

Advanced Research Questions

Q. What strategies can address low yields or side-product formation during the synthesis of this compound?

- Methodological Answer :

- Optimization : Use protecting groups (e.g., Boc for piperazine nitrogen) to prevent undesired alkylation.

- Catalysis : Employ coupling agents like EDC/HOBt for amide bond formation in multi-step syntheses.

- Byproduct Analysis : LC-MS or H NMR tracking of reaction intermediates can identify hydrolysis or dimerization issues .

Q. How can researchers reconcile discrepancies in reported crystallographic data for derivatives of this compound?

- Methodological Answer :

- Re-refine raw diffraction data using SHELXL with updated scattering factors.

- Validate hydrogen bonding patterns against Etter’s rules and graph set analysis (e.g., check for consistent D^2$$_2(8) motifs in piperazine rings) .

- Cross-validate with DFT-calculated bond lengths and angles (e.g., using Gaussian09).

Q. What computational approaches predict the hydrogen bonding network and solubility of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/DMSO) using AMBER or GROMACS to estimate solubility.

- Docking Studies : Assess binding affinity to biological targets (e.g., enzymes with piperazine-binding pockets) via AutoDock Vina.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (C–H···O, N–H···O) from crystallographic data .

Q. How can chiral resolution be achieved for stereoisomers of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.